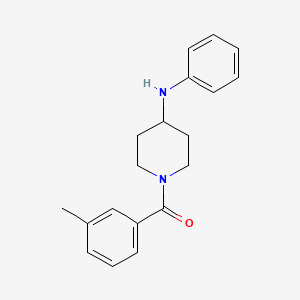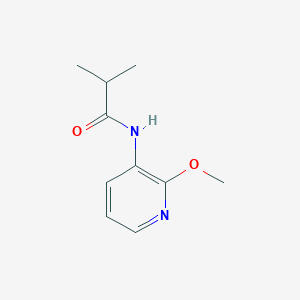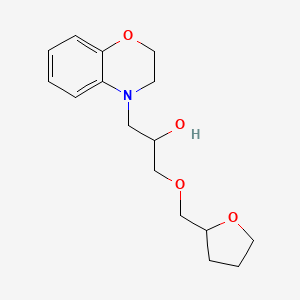![molecular formula C11H16N2O B7527383 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide](/img/structure/B7527383.png)
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide, also known as MPMP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation. In
Mecanismo De Acción
The mechanism of action of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is not fully understood. However, it has been proposed that 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide may act as an antioxidant, protecting cells from oxidative stress. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to modulate various signaling pathways in cells, including the Akt/mTOR pathway and the NF-κB pathway. These pathways are involved in various cellular processes, including cell survival, inflammation, and immune response.
Biochemical and Physiological Effects:
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have various biochemical and physiological effects. In addition to its neuroprotective effects, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been shown to have anti-inflammatory properties. 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to reduce the production of pro-inflammatory cytokines in cells, which may be beneficial in the treatment of various inflammatory disorders. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to improve glucose metabolism and insulin sensitivity in animal models, suggesting that it may have potential therapeutic applications in the treatment of diabetes and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have low toxicity in various in vitro and in vivo models. However, one of the limitations of using 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide for various applications.
Direcciones Futuras
There are several potential future directions for research on 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide. One area of research could be to further investigate the neuroprotective effects of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide and its potential use in the treatment of neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide for various applications. Another potential area of research could be to investigate the anti-inflammatory properties of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide and its potential use in the treatment of inflammatory disorders. Finally, additional studies could be done to investigate the effects of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide on glucose metabolism and insulin sensitivity and its potential use in the treatment of diabetes and metabolic disorders.
Conclusion:
In conclusion, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide is a promising compound that has been studied for its potential use in various scientific research applications. Its neuroprotective, anti-inflammatory, and metabolic effects make it a promising candidate for further investigation. While there are still many unanswered questions regarding its mechanism of action and optimal dosage, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has the potential to be a valuable tool in scientific research.
Métodos De Síntesis
The synthesis of 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide involves the reaction of 2-methylpropanoic acid with 6-methylpyridin-3-ylmethylamine. The reaction is carried out under acidic conditions, and the resulting product is purified through recrystallization. This synthesis method has been reported in various research articles and has been found to be reliable and reproducible.
Aplicaciones Científicas De Investigación
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of neuroscience, where 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been found to have neuroprotective effects. 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been shown to protect neurons from oxidative stress and prevent cell death in various in vitro and in vivo models. Additionally, 2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-methyl-N-[(6-methylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8(2)11(14)13-7-10-5-4-9(3)12-6-10/h4-6,8H,7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYJWVYVMGQEBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CNC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)

![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)



![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)

![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(methoxymethyl)phenyl]acetamide](/img/structure/B7527394.png)
![2-[2-(4-Bromophenyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B7527397.png)